molecular formula C24H20N2O4 B2612723 3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929493-91-4

3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2612723
CAS No.: 929493-91-4
M. Wt: 400.434
InChI Key: IJHBHRSYETZOEF-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chromeno-oxazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-oxazinone core, followed by the introduction of the methoxyphenyl and pyridinylmethyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the chromeno-oxazinone core, leading to different structural analogs.

    Substitution: The methoxyphenyl and pyridinylmethyl groups can be substituted with other functional groups to create new compounds with potentially different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
  • 3-(2-chlorophenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
  • 3-(2-nitrophenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Uniqueness

The uniqueness of 3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one lies in its specific structural features, such as the methoxy group on the phenyl ring and the pyridinylmethyl substituent. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-21-7-3-2-6-17(21)20-14-29-24-18(23(20)27)8-9-22-19(24)13-26(15-30-22)12-16-5-4-10-25-11-16/h2-11,14H,12-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHBHRSYETZOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CN=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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